molecular formula C24H30N2O4 B11082701 Ethyl 4-{3-[(1-adamantylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate

Ethyl 4-{3-[(1-adamantylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate

Cat. No.: B11082701
M. Wt: 410.5 g/mol
InChI Key: ISNMVAZRFKSKNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{3-[(1-adamantylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHNO

    IUPAC Name: Ethyl 4-{3-[(1-adamantylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate

This compound combines an adamantane cage (the bulky adamantyl group) with a pyrrolidinone ring and a benzoate ester. The adamantyl group provides steric hindrance, affecting its reactivity and properties.

Preparation Methods

a. Synthetic Routes:

    Selective Reduction:

    Aldol Condensation:

b. Industrial Production:
  • Industrial-scale production methods may involve large-scale synthesis using optimized conditions. specific industrial processes for this compound are not widely documented.

Chemical Reactions Analysis

    Reactivity: Ethyl 4-{3-[(1-adamantylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate can participate in various reactions

    Common Reagents and Conditions:

    Major Products: Reduction leads to the corresponding hydroxy compound.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity due to its unique structure.

    Medicine: Possible applications in drug design.

    Industry: Limited commercial applications due to its specialized structure.

Mechanism of Action

  • The exact mechanism remains an active area of research. It may interact with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C24H30N2O4

Molecular Weight

410.5 g/mol

IUPAC Name

ethyl 4-[3-(1-adamantylmethylamino)-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C24H30N2O4/c1-2-30-23(29)18-3-5-19(6-4-18)26-21(27)10-20(22(26)28)25-14-24-11-15-7-16(12-24)9-17(8-15)13-24/h3-6,15-17,20,25H,2,7-14H2,1H3

InChI Key

ISNMVAZRFKSKNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.